molecular formula C16H27ClN2O2 B12667169 N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride CAS No. 81028-99-1

N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride

Cat. No.: B12667169
CAS No.: 81028-99-1
M. Wt: 314.8 g/mol
InChI Key: BOGKQHXCXNSGJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride typically involves the reaction of 4-ethoxybenzoic acid with N,N-diethyl-1,3-propanediamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]-4-ethoxybenzamide
  • N-[3-(Diethylamino)propyl]-4-methoxybenzamide
  • N-[3-(Diethylamino)propyl]-4-ethoxybenzoate

Uniqueness

N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the diethylamino group and the ethoxybenzamide moiety contributes to its unique reactivity and interaction with biological targets .

Properties

CAS No.

81028-99-1

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-ethoxybenzamide;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)13-7-12-17-16(19)14-8-10-15(11-9-14)20-6-3;/h8-11H,4-7,12-13H2,1-3H3,(H,17,19);1H

InChI Key

BOGKQHXCXNSGJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OCC.Cl

Origin of Product

United States

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